molecular formula C14H11NO5S2 B2872402 4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE CAS No. 494827-11-1

4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE

Cat. No.: B2872402
CAS No.: 494827-11-1
M. Wt: 337.36
InChI Key: ANMDFSZUHQNBAP-UHFFFAOYSA-N
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Description

4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C14H11NO5S2 It is characterized by the presence of a methoxy group, a benzoxathiol ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzoxathiol derivative with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-(6-METHYL-2-OXO-1,3-BENZOXATHIOL-5-YL)BENZENESULFONAMIDE: Similar structure with a methyl group instead of a hydrogen atom.

    4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-N-(8-QUINOLINYL)BENZENESULFONAMIDE: Contains an additional quinolinyl group.

Uniqueness

4-METHOXY-N-(2-OXO-1,3-BENZOXATHIOL-5-YL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-19-10-3-5-11(6-4-10)22(17,18)15-9-2-7-12-13(8-9)21-14(16)20-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMDFSZUHQNBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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